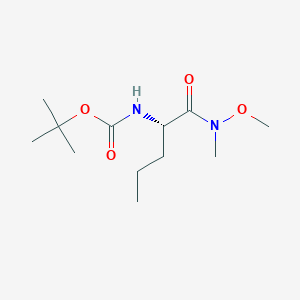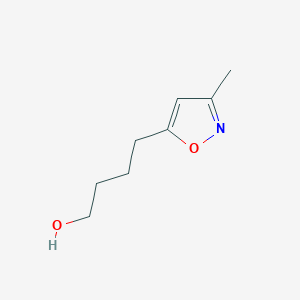![molecular formula C8H15NO2 B070941 methyl 2-[(2R)-piperidin-2-yl]acetate CAS No. 171730-95-3](/img/structure/B70941.png)
methyl 2-[(2R)-piperidin-2-yl]acetate
Overview
Description
Methyl 2-[(2R)-piperidin-2-yl]acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2R)-piperidin-2-yl]acetate typically involves the reaction of piperidine with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2R)-piperidin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2R)-piperidin-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of methyl 2-[(2R)-piperidin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. For example, it may inhibit enzymes by binding to their active sites and preventing substrate access, or it may activate receptors by mimicking the natural ligand and inducing a biological response .
Comparison with Similar Compounds
Methyl 2-[(2R)-piperidin-2-yl]acetate can be compared with other piperidine derivatives, such as:
Methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate: This compound has a similar structure but contains a naphthalene ring, which may confer different chemical and biological properties.
Methyl ®-phenyl[(S)-piperidin-2-yl]acetate: This compound contains a phenyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
methyl 2-[(2R)-piperidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLRJTRKAHPHEE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459361 | |
| Record name | (R)-HOMOPIPECOLIC ACIDMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171730-95-3 | |
| Record name | (R)-HOMOPIPECOLIC ACIDMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)

![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)





![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)

![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)



